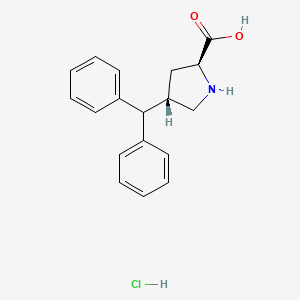
4-Methyl-2-morpholin-4-yl-1,3-thiazol-5-carbaldehyd
Übersicht
Beschreibung
4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >31.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidans
Thiazol-Derivate wurden als Antioxidantien nachgewiesen . Sie können schädliche freie Radikale im Körper neutralisieren, was den oxidativen Stress möglicherweise reduziert und verschiedene Gesundheitszustände verhindert.
Analgetikum
Thiazol-Verbindungen können auch als Analgetika dienen und so Schmerzen lindern, ohne Bewusstlosigkeit zu verursachen. Dies macht sie möglicherweise nützlich für die Entwicklung neuer Schmerzmittel.
Entzündungshemmend
Diese Verbindungen haben entzündungshemmende Eigenschaften , was bei der Behandlung von Erkrankungen mit Entzündungen wie Arthritis oder entzündlichen Darmerkrankungen hilfreich sein könnte.
Antimicrobial und Antimykotikum
Thiazol-Derivate können als antimikrobielle und antimykotische Mittel wirken , was möglicherweise nützlich bei der Bekämpfung verschiedener bakterieller und Pilzinfektionen ist.
Antiviral
Diese Verbindungen haben antivirale Wirkungen gezeigt , was sie möglicherweise wertvoll für die Entwicklung neuer antiviraler Medikamente macht, insbesondere angesichts neuer und wieder auftretender Viruserkrankungen.
Diuretikum
Thiazol-Verbindungen können als Diuretika dienen und so die Menge an Salz und Wasser erhöhen, die als Urin aus dem Körper ausgeschieden wird. Dies könnte bei der Behandlung von Erkrankungen wie Bluthochdruck und Herzinsuffizienz hilfreich sein.
Antiepileptikum
Diese Verbindungen haben sich als potenzielle Antiepileptika erwiesen , was sie möglicherweise für die Behandlung von Epilepsie und anderen Erkrankungen mit Krampfanfällen nützlich macht.
Neuroprotektiv
Thiazol-Derivate können als neuroprotektive Mittel wirken und so Neuronen vor Verletzungen oder Degeneration schützen. Dies könnte insbesondere bei Erkrankungen wie Alzheimer-Krankheit oder Parkinson-Krankheit von Vorteil sein.
Wirkmechanismus
Mode of Action
Thiazole derivatives have been shown to exhibit diverse biological activities , suggesting that this compound may interact with its targets in a complex manner, leading to various biochemical changes.
Biochemical Pathways
Thiazole derivatives have been associated with anti-inflammatory and analgesic activities , indicating that they may influence pathways related to inflammation and pain perception.
Result of Action
Given the reported activities of similar thiazole derivatives , it is possible that this compound may exert anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-7-8(6-12)14-9(10-7)11-2-4-13-5-3-11/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRSIYGQMLZBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCOCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368502 | |
| Record name | 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803863 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
90437-72-2 | |
| Record name | 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine](/img/structure/B1607922.png)

![2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile](/img/structure/B1607924.png)
![5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione](/img/structure/B1607925.png)

![Methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate](/img/structure/B1607931.png)
